molecular formula C20H19FN2O2 B2965743 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 899735-43-4

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No.: B2965743
CAS No.: 899735-43-4
M. Wt: 338.382
InChI Key: YFGZPUMBPQGZKY-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic chemical compound designed for research purposes. Its structure incorporates a tetrahydroquinoline scaffold, a motif prevalent in compounds with documented activity as 5-HT2C receptor agonists, which are investigated for potential applications in treating conditions such as anxiety and obesity . The molecule's design also features a cyclopropanecarbonyl group, a structural element found in various pharmacologically active agents, including calcium or sodium channel blockers studied for pain, epilepsy, and other neurological disorders . The inclusion of a 4-fluorobenzamide subunit is a common strategy in medicinal chemistry to influence a compound's physicochemical properties and binding affinity. This combination of features makes this compound a valuable candidate for researchers in early drug discovery and development, particularly for probing neuropharmacological targets and structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGZPUMBPQGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl group and the tetrahydroquinoline moiety. These intermediates are then coupled with 4-fluorobenzoyl chloride under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Key Analog 1 : 4-Chloro-3-[1-(2-Chloro-6-Fluorobenzoyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-N-Methylbenzamide (4P1)
  • Formula : C₂₄H₁₉Cl₂FN₂O₂
  • Differences :
    • Substituted with two chlorine atoms (4-chloro and 2-chloro-6-fluorobenzoyl) instead of a single 4-fluoro group.
    • Contains an N-methylbenzamide rather than a simple benzamide.
  • Implications: Increased molecular weight and hydrophobicity due to chlorine atoms may reduce solubility compared to the target compound .
Key Analog 2 : N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-1,3-Thiazol-2-yl]-3-Methoxy-N-Methylbenzamide
  • Formula : C₂₅H₂₅N₃O₃S
  • Differences: Incorporates a thiazole ring as a linker between the tetrahydroquinoline and benzamide groups. Features a 3-methoxy-N-methylbenzamide substituent.
  • Methoxy and N-methyl groups may improve lipophilicity and blood-brain barrier penetration .
Key Analog 3 : Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
  • Formula : C₁₅H₁₅ClN₂O₂
  • Differences: Replaces tetrahydroquinoline with a tetrahydrofuranone ring. Substituted with a 3-chlorophenyl group instead of benzamide.
  • Implications: The tetrahydrofuranone ring may confer different conformational dynamics and solubility profiles.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications
Target Compound C₂₀H₁₈FN₂O₂ 4-fluoro, cyclopropanecarbonyl Amide, tetrahydroquinoline Drug discovery (inferred)
4P1 () C₂₄H₁₉Cl₂FN₂O₂ 4-chloro, 2-chloro-6-fluorobenzoyl Amide, N-methyl Not specified
Cyprofuram () C₁₅H₁₅ClN₂O₂ 3-chlorophenyl, tetrahydrofuranone Cyclopropane, carboxamide Pesticide
Thiazolyl Analog () C₂₅H₂₅N₃O₃S Thiazole, 3-methoxy-N-methylbenzamide Thiazole, ether Not specified

Research Findings and Implications

Methoxy groups (as in the thiazolyl analog) increase electron-donating capacity, which may modulate receptor interactions .

Thiazole-containing analogs exhibit higher polar surface areas, which could improve solubility compared to purely aromatic systems .

Biological Activity: Cyprofuram’s pesticidal activity suggests that cyclopropane-carboxamide derivatives may interact with enzymes or receptors in pests, a trait that could be explored in the target compound for agricultural or pharmaceutical uses .

Methodological Considerations

Structural comparisons were facilitated by crystallographic databases (e.g., Cambridge Structural Database, CSD) and software tools (Mercury CSD, SHELX). These resources enable precise analysis of bond lengths, angles, and packing patterns, critical for understanding structure-activity relationships . For instance, Mercury’s packing similarity calculations can identify conserved intermolecular interactions across analogs .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core linked to a cyclopropanecarbonyl group and a 4-fluorobenzamide moiety. This unique combination of functional groups suggests various potential interactions with biological targets.

Feature Description
Core Structure Tetrahydroquinoline
Functional Groups Cyclopropanecarbonyl, 4-Fluorobenzamide
Molecular Formula C_{16}H_{18}N_{2}O_{2}
CAS Number 1005293-13-9

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline structures often exhibit significant antimicrobial activity. The presence of the tetrahydroquinoline moiety in this compound suggests possible interactions with bacterial membranes or enzymes involved in cell wall synthesis. This compound may inhibit the growth of various pathogens through these mechanisms.

Anticancer Potential

The compound's structure allows it to potentially interact with molecular targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit key signaling pathways associated with tumor growth and metastasis. The cyclopropanecarbonyl group may enhance binding affinity to specific receptors or enzymes involved in cancer progression .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase or other hydrolases involved in neurotransmitter breakdown or metabolic processes.
  • Receptor Modulation : It could bind to specific receptors influencing cellular signaling pathways related to inflammation or cancer progression.

Study on Anticancer Activity

A study conducted on similar tetrahydroquinoline derivatives demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction. The compounds showed IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents.

Antimicrobial Efficacy

In vitro studies have shown that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and modulating membrane permeability .

Q & A

Q. Q1. How can the synthetic route for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide be optimized to improve yield and purity?

Methodological Answer :

  • Key Steps :
    • Cyclopropane Carbonylation : Use cyclopropanecarboxylic acid chloride under anhydrous conditions with a base (e.g., triethylamine) to acylate the tetrahydroquinoline nitrogen.
    • Benzamide Coupling : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate 4-fluorobenzoic acid to the 6-amino group of the tetrahydroquinoline scaffold.
  • Optimization Strategies :
    • Monitor reaction progress via HPLC or TLC to minimize side products.
    • Purify intermediates using column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
    • Validate final product purity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H NMR: Identify aromatic protons (δ 7.0–8.0 ppm for fluorobenzamide), cyclopropane protons (δ 1.0–1.5 ppm), and tetrahydroquinoline backbone signals.
    • 19F^{19}F NMR: Detect the fluorine atom in the benzamide moiety (δ ~ -110 ppm) .
  • Mass Spectrometry :
    • ESI-HRMS confirms molecular weight (e.g., calculated vs. observed [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography :
    • Use SHELX software for crystal structure refinement if single crystals are obtained .

Advanced Research Questions

Q. Q3. How can chiral separation of enantiomers be achieved for derivatives of this compound?

Methodological Answer :

  • Chiral Stationary Phases :
    • Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (3 cm × 15 cm) and isopropyl alcohol/CO2_2 mobile phase (50:50, 100 bar) .
  • Optimization :
    • Adjust column temperature (25–40°C) and flow rate (50 mL/min) for baseline separation.
    • Validate enantiomeric excess (ee >99%) via polarimetry and chiral HPLC .

Q. Q4. What in vivo models are suitable for studying the neurotrophic effects of this compound?

Methodological Answer :

  • Corneal Nerve Regeneration :
    • Use a murine corneal injury model to assess neurite outgrowth via immunohistochemistry (β-III tubulin staining) .
  • Cognitive Function :
    • Test in Morris water maze or novel object recognition assays for cognitive enhancement linked to somatostatin neurotransmission .
  • Dosage :
    • Administer intraperitoneally (0.1–3 mg/kg) and compare with controls (e.g., LY-344864, a related 5-HT1F_{1F} agonist) .

Q. Q5. How can computational methods predict binding affinities to 5-HT receptors?

Methodological Answer :

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1F_{1F} receptor (PDB ID: 6WGT).
    • Focus on hydrogen bonding with Ser159/Thr160 and π-π stacking with Phe361 .
  • Dynamic Simulations :
    • Run 100-ns MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
    • Calculate binding free energy via MM-PBSA .

Q. Q6. How to resolve contradictions in biological activity data across different assay platforms?

Methodological Answer :

  • Case Example : Discrepancies in 5-HT1F_{1F} agonist potency between in vitro (cAMP assay) and in vivo (gastric motility) studies.
  • Strategies :
    • Validate receptor specificity using selective antagonists (e.g., GR127935 for 5-HT1B/1D_{1B/1D}) .
    • Adjust assay conditions (e.g., buffer pH, cell line endogenous receptor expression).
    • Cross-reference with structural analogs (e.g., LY-344864) to identify substituent-dependent activity .

Structural and Mechanistic Questions

Q. Q7. What role does the cyclopropane moiety play in the compound’s metabolic stability?

Methodological Answer :

  • Cytochrome P450 (CYP) Resistance :
    • Cyclopropane’s rigid structure reduces oxidation by CYP3A4/2D6. Validate via liver microsome assays (e.g., 1 µM compound, 30-min incubation) .
  • Comparative Studies :
    • Synthesize analogs with cyclopropane replaced by methyl or vinyl groups. Assess half-life (t1/2_{1/2}) in plasma .

Q. Q8. How to design derivatives to enhance blood-brain barrier (BBB) penetration?

Methodological Answer :

  • Computational Predictors :
    • Use QikProp to estimate logP (optimal 2–3) and polar surface area (<90 Å2^2) .
  • Structural Modifications :
    • Introduce halogen substituents (e.g., Cl, Br) to improve lipophilicity.
    • Replace tetrahydroquinoline with smaller heterocycles (e.g., piperidine) to reduce molecular weight (<450 Da) .

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